molecular formula C9H15ClN2O2 B2983009 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride CAS No. 1909317-44-7

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride

Cat. No.: B2983009
CAS No.: 1909317-44-7
M. Wt: 218.68
InChI Key: AFNXQIGPDXGOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride ( 1909317-44-7) is a high-purity chemical compound offered for research and development purposes. This butanoic acid derivative features an imidazole heterocycle, a privileged structure in medicinal chemistry known for its versatile biological activity and presence in pharmacologically active molecules . The molecular formula is C 9 H 15 ClN 2 O 2 and it has a molecular weight of 218.68 g/mol . Compounds containing the imidazole scaffold are of significant research interest and are frequently explored in the synthesis of various bioactive molecules. For instance, structurally related N-imidazolyl derivatives have been investigated for their potential biological activities . As a building block, this compound can be utilized in organic synthesis, pharmaceutical research, and the development of novel chemical entities. Safety Notice: This product is intended for research applications only and is not classified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNXQIGPDXGOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride typically involves the reaction of 2-ethylimidazole with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through various techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted imidazole derivatives .

Scientific Research Applications

Chemical Reactions

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form different oxidation products.
  • Reduction: It can be reduced under specific conditions to yield reduced forms.
  • Substitution: The imidazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome. The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted imidazole derivatives.

This compound is an organic compound featuring an imidazole ring and a butanoic acid moiety. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Furthermore, it may interact with cellular receptors, modulating signal transduction and metabolic processes.

Antimicrobial Properties

Studies have indicated that derivatives of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid exhibit significant antimicrobial activity. For instance, research has shown that certain imidazole derivatives demonstrate effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. A study evaluated the antimicrobial efficacy of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid against common pathogens and the results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. In a study published in Molecules, researchers assessed the antioxidant capacity of the compound using DPPH radical scavenging assays and the IC50 value was determined to be 7.147 mg/mL, demonstrating significant antioxidant potential compared to control substances.

Anticancer Potential

Research into the anticancer properties of this compound has yielded encouraging findings. In cell line studies, it has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects were noted in several cancer types, highlighting its potential as a chemotherapeutic agent.

Use as an Antifungal Agent

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physicochemical Parameters

Compound Name Molecular Formula Molecular Weight Substituent (Position) Backbone Melting Point (°C) Yield (%)
3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid HCl C₉H₁₅ClN₂O₂ ~218.66* 2-Ethyl (imidazole) Butanoic acid N/A N/A
4-(2-Methyl-1H-imidazol-1-yl)butanoic acid HCl C₈H₁₃ClN₂O₂ 204.65 2-Methyl (imidazole) Butanoic acid N/A N/A
3-Imidazol-1-ylmethyl-benzoic acid HCl C₁₀H₁₆N₄ 192.26 None (imidazole) Benzoic acid N/A N/A
3b (Pyridazine derivative)† C₂₀H₁₈FNO₂·HCl ~381.83 2-Fluoro-4-biphenylyl Pyridazine 240–244 53
3f (Pyridazine derivative)† C₁₉H₁₃F₆N₃O₂·HCl ~507.78 3,5-Bistrifluoromethyl Pyridazine 203–205 70

*Calculated based on formula; †Pyridazine derivatives from .

Key Observations:

  • Backbone Influence: The butanoic acid backbone (e.g., target compound vs.
  • Substituent Effects : The 2-ethyl group in the target compound increases molecular weight and lipophilicity compared to the 2-methyl analog (), which may enhance membrane permeability but reduce aqueous solubility .
  • Heterocycle Diversity : Pyridazine derivatives () exhibit higher molecular weights and variable melting points, influenced by substituents like trifluoromethyl groups (3f: 203–205°C, 70% yield). These electron-withdrawing groups may stabilize intermediates during synthesis, explaining higher yields .

Stability and Bioactivity

  • Imidazole vs. Pyridazine derivatives may exhibit distinct reactivity due to their electron-deficient aromatic system .
  • Trifluoromethyl Groups : Compounds like 3f () show enhanced metabolic stability due to the inertness of C–F bonds, a feature absent in the target compound but relevant for drug design .

Biological Activity

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride is an organic compound featuring an imidazole ring and a butanoic acid moiety. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical formula:

PropertyValue
Chemical FormulaC₉H₁₂N₂O₂·HCl
Molecular Weight202.66 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Furthermore, it may interact with cellular receptors, modulating signal transduction and metabolic processes.

Antimicrobial Properties

Studies have indicated that derivatives of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid exhibit significant antimicrobial activity. For instance, research has shown that certain imidazole derivatives demonstrate effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antioxidant Activity

The compound has been investigated for its antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was quantified using standard methods, revealing promising results compared to established antioxidants like ascorbic acid .

Anticancer Potential

Research into the anticancer properties of this compound has yielded encouraging findings. In cell line studies, it has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects were noted in several cancer types, highlighting its potential as a chemotherapeutic agent .

Study on Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Exploration of Antioxidant Activity

In another study published in Molecules, researchers assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The IC50 value was determined to be 7.147 mg/mL, demonstrating significant antioxidant potential compared to control substances .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-EthylimidazoleStructureModerate antimicrobial activity
4-MethylimidazoleStructureLimited antioxidant properties
3-(1H-Imidazol-1-YL)butanoic acidStructureAnticancer properties noted

Q & A

Q. What are the recommended synthetic strategies for 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride?

Methodological Answer: The synthesis of imidazole derivatives typically involves coupling reactions or functional group transformations. For example, one-step alkylation of imidazole precursors with halogenated carboxylic acids can yield target structures. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys or BKMS_METABOLIC . To optimize yield, consider adjusting reaction parameters (e.g., solvent polarity, temperature) and using catalysts like HCl for acid-mediated cyclization. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data, ensuring parameters like R-factor (<0.05) and data-to-parameter ratio (>15:1) meet reliability thresholds . Complementary techniques include:

  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with predicted values (e.g., δ ~9.00 ppm for imidazole protons in DMSO-d6) .
  • Mass spectrometry : Validate molecular weight (e.g., expected [M+H]+ ion at m/z ≈ 232.6) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Given structural similarities to bioactive imidazole derivatives (e.g., antimicrobial or anticancer agents), prioritize:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), using IC50_{50} values to quantify potency .
  • Enzyme inhibition studies : Target enzymes like cyclooxygenase-2 (COX-2) via fluorometric assays .

Q. How should researchers handle hygroscopic hydrochloride salts during experiments?

Methodological Answer: Hygroscopic compounds require strict moisture control:

  • Storage : Use desiccators with silica gel and airtight glass containers at 2–8°C .
  • Handling : Perform weighings in a dry nitrogen glovebox. Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent hydrolysis .
  • Characterization : Monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes?

Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction energetics and transition states. For example:

  • Use Gaussian or ORCA software to model intermediates in acid-mediated cyclization.
  • Compare activation energies of alternative pathways to identify low-energy routes .
  • Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets, informing structural modifications .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer: Discrepancies between SC-XRD and NMR data may arise from dynamic effects (e.g., tautomerism in imidazole rings). Mitigate by:

  • Performing variable-temperature NMR to detect tautomeric equilibria.
  • Re-refining XRD data with SHELXL using twinning or disorder models .
  • Cross-validating with IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What strategies ensure stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks to assess shelf life .

Q. How to evaluate synergistic effects with existing therapeutics?

Methodological Answer: Design combination studies using Chou-Talalay’s median-effect principle:

  • Treat cancer cells with the compound and a chemotherapeutic agent (e.g., cisplatin).
  • Calculate combination indices (CI) via CompuSyn software. CI <1 indicates synergy .
  • Validate mechanisms via Western blotting (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.